molecular formula C11H14FNO3 B12589314 [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl- CAS No. 872688-03-4

[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-

Cat. No.: B12589314
CAS No.: 872688-03-4
M. Wt: 227.23 g/mol
InChI Key: MVHGDJJMRAMBHG-UHFFFAOYSA-N
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Description

[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl- is a complex organic compound with a unique structure that combines elements of dioxepin, pyridine, and fluorinated methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl- typically involves multi-step organic reactions. The initial step often includes the formation of the dioxepin ring through a cyclization reaction. This is followed by the introduction of the pyridine ring via a condensation reaction. The fluorination and methylation steps are usually carried out using specific reagents such as fluorinating agents and methyl iodide under controlled conditions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated and methylated positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorinated and methylated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-chloro-1,5-dihydro-3,3,8-trimethyl-
  • [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-bromo-1,5-dihydro-3,3,8-trimethyl-
  • [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-iodo-1,5-dihydro-3,3,8-trimethyl-

Uniqueness

The uniqueness of [1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl- lies in its fluorinated group, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

872688-03-4

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

6-fluoro-3,3,8-trimethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol

InChI

InChI=1S/C11H14FNO3/c1-6-9(14)7-4-15-11(2,3)16-5-8(7)10(12)13-6/h14H,4-5H2,1-3H3

InChI Key

MVHGDJJMRAMBHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(COC(OC2)(C)C)C(=N1)F)O

Origin of Product

United States

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